N-(acid-PEG3)-N-bis(PEG3-amine) N-(acid-PEG3)-N-bis(PEG3-amine) N-(acid-PEG3)-N-bis(PEG3-amine) is a PEG derivative containing two amino groups with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 2183440-35-7
VCID: VC0536575
InChI: InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30)
SMILES: C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O
Molecular Formula: C25H53N3O11
Molecular Weight: 571.71

N-(acid-PEG3)-N-bis(PEG3-amine)

CAS No.: 2183440-35-7

Cat. No.: VC0536575

Molecular Formula: C25H53N3O11

Molecular Weight: 571.71

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(acid-PEG3)-N-bis(PEG3-amine) - 2183440-35-7

Specification

CAS No. 2183440-35-7
Molecular Formula C25H53N3O11
Molecular Weight 571.71
IUPAC Name 3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C25H53N3O11/c26-2-8-32-14-20-38-23-17-35-11-5-28(6-12-36-18-24-39-21-15-33-9-3-27)4-10-34-16-22-37-19-13-31-7-1-25(29)30/h1-24,26-27H2,(H,29,30)
Standard InChI Key HHEQPDRTEWXDPR-UHFFFAOYSA-N
SMILES C(COCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN)C(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

N-(acid-PEG3)-N-bis(PEG3-amine) features a distinctive chemical structure that contributes to its versatility in bioconjugation applications. The compound's core consists of a tertiary amine connected to three PEG3 chains, with one chain terminating in a carboxylic acid group and two chains ending with primary amine groups .

Basic Chemical Information

The detailed chemical properties of N-(acid-PEG3)-N-bis(PEG3-amine) are summarized in Table 1:

PropertyValue
CAS Number2183440-35-7
Molecular FormulaC₂₅H₅₃N₃O₁₁
Molecular Weight571.7 g/mol
IUPAC Name3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Purity≥95%
Physical StateSolid powder
Storage Recommendation-20°C (long-term); 2-8°C, sealed, dry (short-term)

Structural Features

The structural characteristics of N-(acid-PEG3)-N-bis(PEG3-amine) include:

  • A central tertiary nitrogen atom serving as the branch point

  • One PEG3 chain terminating with a carboxylic acid group (-COOH)

  • Two PEG3 chains ending with primary amine groups (-NH₂)

  • Total of three PEG3 chains, each containing three ethylene oxide units

This unique architecture provides the molecule with multiple reactive sites, making it an excellent candidate for heterobifunctional crosslinking applications. The PEG chains impart water solubility and flexibility to the molecule, while the terminal functional groups enable selective conjugation chemistry .

Functional Reactivity and Conjugation Chemistry

The value of N-(acid-PEG3)-N-bis(PEG3-amine) in bioconjugation stems from its reactive terminal groups that allow for controlled and selective chemical modifications.

Carboxylic Acid Reactivity

The carboxylic acid terminus can be activated using coupling reagents to react with primary amines, facilitating amide bond formation:

  • Can react with primary amines in proteins and peptides in the presence of carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Can be activated using more advanced coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) for improved coupling efficiency

Amine Group Reactivity

The two primary amine termini offer additional conjugation opportunities:

  • React selectively with activated NHS esters to form stable amide bonds

  • Can participate in reactions with aldehydes and ketones to form Schiff bases

  • Capable of reacting with isothiocyanates, forming thiourea bonds

This dual functionality allows for the creation of complex multi-component conjugates, where different biomolecules or synthetic compounds can be attached to the same scaffold in a controlled manner.

Applications in Bioconjugation and Pharmaceutical Research

N-(acid-PEG3)-N-bis(PEG3-amine) finds extensive applications across various biomedical fields due to its unique structure and reactive functional groups.

Targeted Drug Delivery Systems

The compound plays a crucial role in developing advanced drug delivery platforms:

  • Functions as a linker to connect targeting moieties (like antibodies) to therapeutic payloads

  • The PEG chains enhance solubility and reduce immunogenicity of the resulting conjugates

  • Facilitates the creation of multi-functional drug conjugates with improved pharmacokinetic profiles

  • Enables the attachment of drugs to antibodies in antibody-drug conjugate (ADC) development

PROTAC Development

N-(acid-PEG3)-N-bis(PEG3-amine) has gained particular importance in the emerging field of Proteolysis Targeting Chimeras (PROTACs):

  • Serves as a linker connecting E3 ubiquitin ligase ligands to target protein-binding moieties

  • The PEG backbone provides appropriate spacing and flexibility between the two ligand domains

  • Contributes to the solubility and cell penetration of the resulting PROTAC molecules

  • Helps optimize the formation of the ternary complex (PROTAC-target protein-E3 ligase) required for protein degradation

Biomaterial Development

The compound is utilized in tissue engineering and regenerative medicine applications:

  • Used in the creation of biocompatible hydrogels with controlled degradation profiles

  • Enables the attachment of bioactive molecules to scaffold materials

  • Facilitates the development of cell-instructive biomaterials through multi-functionalization

Comparison with Related PEG Derivatives

To provide context on the utility of N-(acid-PEG3)-N-bis(PEG3-amine), Table 2 presents a comparative analysis with structurally similar compounds:

CompoundCAS NumberFunctional GroupsKey ApplicationsAdvantages
N-(acid-PEG3)-N-bis(PEG3-amine)2183440-35-7-COOH and -NH₂Bioconjugation, PROTACs, ADCsDual reactivity, balanced hydrophilicity
N-(acid-PEG3)-N-bis(PEG3-azide)2182602-17-9-COOH and -N₃Click chemistry, PROTACsOrthogonal reactivity via click chemistry
N-(Amino-PEG3)-N-bis(PEG3-acid)2055042-59-4-NH₂ and -COOH (2)Protein crosslinkingMultiple carboxylic acid groups
N-(acid-PEG3)-N-bis(PEG3-biotin)Not specified-COOH and Biotin (2)Protein labeling, affinity purificationBuilt-in biotin for streptavidin binding
Bis-PEG3-acidNot specified-COOH (2)Crosslinking, hydrogel formationHomobifunctional reactivity

This comparison highlights how subtle structural differences between these PEG derivatives lead to significant variations in their applications and reactivity profiles. N-(acid-PEG3)-N-bis(PEG3-amine) offers a balanced combination of hydrophilicity and dual functional group reactivity that makes it particularly valuable for heterobifunctional bioconjugation.

Research Findings and Applications

Recent research has demonstrated several key applications and advantages of using N-(acid-PEG3)-N-bis(PEG3-amine) in biomedical contexts.

Enhanced Pharmacokinetic Profiles

Studies have shown that conjugates incorporating N-(acid-PEG3)-N-bis(PEG3-amine) demonstrate:

  • Increased water solubility compared to non-PEGylated counterparts

  • Reduced clearance rates, leading to longer circulation times in vivo

  • Decreased immunogenicity, minimizing adverse immune responses

  • Improved stability against enzymatic degradation

These properties are particularly valuable in therapeutic contexts where prolonged drug exposure is beneficial for efficacy.

Multi-Functional Conjugates

The branched structure of N-(acid-PEG3)-N-bis(PEG3-amine) enables the development of sophisticated multi-functional conjugates:

  • Facilitation of dual-targeting strategies, where two different targeting ligands can be attached to the same molecule

  • Creation of theranostic agents combining therapeutic and diagnostic capabilities

  • Development of stimuli-responsive systems with both targeting and payload-release functions

PROTAC Applications

In the field of targeted protein degradation, N-(acid-PEG3)-N-bis(PEG3-amine) has demonstrated particular utility:

  • Functions effectively as a linker in PROTACs targeting various disease-relevant proteins

  • The PEG structure provides appropriate spacing between the E3 ligase ligand and the target protein ligand

  • Contributes to favorable physicochemical properties of the resulting PROTACs, including solubility and cell permeability

Future Perspectives and Developments

The versatility and utility of N-(acid-PEG3)-N-bis(PEG3-amine) suggest several promising directions for future development and application:

Advanced Drug Delivery Systems

The compound is likely to play an increasingly important role in next-generation drug delivery platforms:

  • Integration into nanoparticle-based delivery systems for enhanced targeting and reduced side effects

  • Development of stimuli-responsive drug release mechanisms utilizing the compound's functional groups

  • Expansion of applications in the growing field of protein and peptide therapeutics

Emerging Therapeutic Modalities

N-(acid-PEG3)-N-bis(PEG3-amine) is positioned to contribute to several cutting-edge therapeutic approaches:

  • Continued development of novel PROTACs for previously "undruggable" targets

  • Application in emerging molecular glue degraders and related protein degradation technologies

  • Potential use in cell-penetrating conjugates for intracellular drug delivery

Diagnostic and Imaging Applications

Beyond therapeutics, the compound offers potential in advanced diagnostics:

  • Development of multi-modal imaging agents through its multi-functionalization capacity

  • Creation of targeted contrast agents for molecular imaging

  • Integration into biosensing platforms for disease detection and monitoring

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